molecular formula C8H13NO B1335022 3-Cyclohexene-1-carboxamide, 1-methyl- CAS No. 69352-89-2

3-Cyclohexene-1-carboxamide, 1-methyl-

Cat. No.: B1335022
CAS No.: 69352-89-2
M. Wt: 139.19 g/mol
InChI Key: QLTVNOWJTFRSSC-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxamide, 1-methyl- is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Mass Spectral Analysis and Biological Activities :

    • Ogunleye (2005) discusses the mass spectral and fragmentation patterns of 1,3-cyclohexanedione derivatives, including 3-cyclohexene-1-carboxamide, 1-methyl-. These compounds exhibit antimicrobial and herbicidal activities, and certain derivatives demonstrate central nervous system depressant properties, potentially useful in treating mental agitations and as muscle relaxants.
  • Synthetic Applications in Chemistry :

    • Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, indicating its utility in chemical synthesis processes Bourke & Collins, 1996.
    • Kubicki, Bassyouni, and Codding (2000) investigated the crystal structures of anticonvulsant enaminones, including derivatives of 3-cyclohexene-1-carboxamide, 1-methyl-, to understand their hydrogen bonding patterns Kubicki et al., 2000.
    • Maruyama, Ishitoku, and Kubo (1980) examined the photocyclization of N-formyl-N-methyl α,β-unsaturated amides, including 3-cyclohexene-1-carboxamide, 1-methyl-, for synthesizing azetidine-2,4-diones Maruyama, Ishitoku, & Kubo, 1980.
  • Exploration in Organic Reactions and Synthesis :

    • Carlsson and Lawesson (1982) utilized enaminones like 3-cyclohexene-1-carboxamide, 1-methyl-, in the study of reduction reactions with LiAlH4 and NaBH4, contributing to the synthesis of α,β-unsaturated aldehydes Carlsson & Lawesson, 1982.
    • Bellucci, Marioni, and Marsili (1972) researched the bromination and epoxidation of methyl 3-cyclohexene-1-carboxylate, closely related to 3-cyclohexene-1-carboxamide, 1-methyl-, understanding its stereochemical implications Bellucci, Marioni, & Marsili, 1972.
  • Applications in Polymer Science :

    • Li and Sampson (2018) demonstrated the use of 3-cyclohexene-1-carboxamide, 1-methyl-, in alternating ring-opening metathesis polymerization (AROMP), generating oligomers with controlled side-chain sequences Li & Sampson, 2018.
  • Role in Catalytic Processes :

    • Müller et al. (2005) studied the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters, using derivatives of 3-cyclohexene-1-carboxamide, 1-methyl-, indicating its significance in catalysis Müller et al., 2005.

Safety and Hazards

The safety data sheet for a related compound, “3-Methyl-1-cyclohexene”, indicates that it is highly flammable and causes skin and eye irritation . It should be used only in well-ventilated areas and personal protective equipment should be worn .

Future Directions

The future directions for “3-Cyclohexene-1-carboxamide, 1-methyl-” could involve further exploration of efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), as well as target-oriented screening from soil samples and gene mining from genome databases .

Properties

IUPAC Name

1-methylcyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTVNOWJTFRSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989089
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69352-89-2
Record name 3-Cyclohexene-1-carboxamide, 1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylcyclohex-3-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methylcyclohex-3-ene-1-carboxylic acid, 52a, (54.0 g, 385.2 mmol) dissolved in CH2Cl2 (200 mL) was added thionyl chloride (56.2 mL, 770.4 mmol) and 1 mL of DMF. The reaction was warmed to reflux for 3 hrs, then cooled and concentrated in vacuo. The residue was redissolved in 200 mL of CH2Cl2. To the reaction was added ammonium hydroxide (148.2 mL of 13 M solution, 1.9 mol) slowly. The reaction was stirred overnight. The reaction was extracted into CH2Cl2 and water. The organic phase was concentrated in vacuo and purified via flash silica gel chromatography (EtOAc), yielding 25 g of 1-methylcyclohex-3-ene-1-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
56.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
148.2 mL
Type
reactant
Reaction Step Three

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